1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde
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Overview
Description
1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a methoxy group, an isopropyl group, and an aldehyde functional group attached to a cyclohexane ring. The unique combination of these functional groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to methoxylation using methanol and a suitable catalyst. Finally, the aldehyde group is introduced through oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and oxidation steps are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed:
Oxidation: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and isopropyl groups contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-Methoxy-3-(propan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid: Differing by the presence of a carboxylic acid group instead of an aldehyde group.
1-Methoxy-3-(propan-2-yl)cyclohexane-1-methanol: Differing by the presence of a primary alcohol group instead of an aldehyde group.
1-Methoxy-3-(propan-2-yl)cyclohexane: Lacking the aldehyde group, resulting in different chemical reactivity and applications.
Properties
Molecular Formula |
C11H20O2 |
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Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-methoxy-3-propan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9(2)10-5-4-6-11(7-10,8-12)13-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
VCVFNUUDKZEQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)(C=O)OC |
Origin of Product |
United States |
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